![molecular formula C15H14N4OS2 B3019118 2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazole-4-carboxamide CAS No. 1206998-91-5](/img/structure/B3019118.png)
2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazole-4-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss various heterocyclic compounds that share structural similarities, such as pyrrole, tetrahydrothieno-pyridine, and carboxamide groups, which are relevant to the analysis of the compound . These structural motifs are known for their diverse pharmacological activities and are often explored for their potential in drug development .
Synthesis Analysis
The synthesis of related compounds involves strategic molecular hybridization and functionalization reactions. For instance, the synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing a benzimidazole moiety was achieved through a molecular hybridization approach . Similarly, the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding carboxamide was performed using acid chloride intermediates . These methods could potentially be adapted for the synthesis of the compound of interest, considering the presence of pyrrole and carboxamide functionalities.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as 1H NMR, 13C NMR, Mass, and IR spectral studies . These techniques are crucial for confirming the identity and purity of synthesized compounds. The molecular docking studies performed on some compounds provide insights into their potential binding modes with biological targets . Such studies could be informative for understanding the interaction of "2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazole-4-carboxamide" with its targets.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes acid-catalyzed ring-opening reactions, as seen in the case of 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides, leading to the formation of various derivatives . The functionalization reactions of carboxylic acids and acid chlorides with amines are also relevant, as demonstrated in the synthesis of pyrazole carboxamides . These reactions could be indicative of the types of chemical transformations that the compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting point, and stability, are essential for their development as pharmacological agents. The ADME (Absorption, Distribution, Metabolism, and Excretion) study of a benzimidazole-pyrrole hybrid indicated good oral bioavailability, which is a desirable trait for drug candidates . The pharmacokinetic properties of "2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazole-4-carboxamide" would need to be similarly assessed to determine its potential as a drug.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Anti-inflammatory Applications
- A study on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones demonstrated promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cells, suggesting potential for developing new antibacterial agents (Palkar et al., 2017).
- Another research focused on 1,3,4-thiadiazoles containing pyrazole and pyrrole nucleus showed significant anti-inflammatory activity, highlighting the therapeutic potential of these compounds in inflammation treatment (Maddila et al., 2016).
Anticancer Properties
- A study synthesized arylazothiazoles and 1,3,4-thiadiazoles using a novel catalyst, revealing promising anticancer activity against colon and liver carcinoma cell lines, indicating potential for cancer treatment (Gomha et al., 2015).
Synthesis and Chemical Reactivity
- Research involving the synthesis of heterocycles from thiophenylhydrazonoacetates explored the reactivity of these compounds toward various nitrogen nucleophiles, contributing to the field of heterocyclic chemistry (Mohareb et al., 2004).
- Another study detailed the acid-catalyzed ring opening in pyrrolidine-1-carboxamides, leading to the formation of novel compounds such as dibenzoxanthenes, which showcases the versatile chemistry of related structures (Gazizov et al., 2015).
Zukünftige Richtungen
The future research directions could involve further investigation into the compound’s properties and potential applications. For instance, similar compounds have shown promise in the field of anticancer research . Further studies could also explore the compound’s potential uses in other fields such as photodynamic therapy .
Eigenschaften
IUPAC Name |
2-pyrrol-1-yl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS2/c20-13(11-9-21-15(17-11)19-7-3-4-8-19)18-14-16-10-5-1-2-6-12(10)22-14/h3-4,7-9H,1-2,5-6H2,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIDXOCWCBAMOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CSC(=N3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

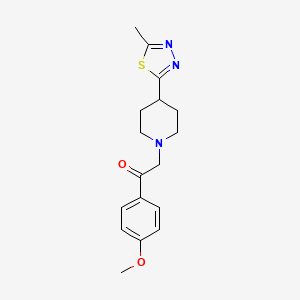
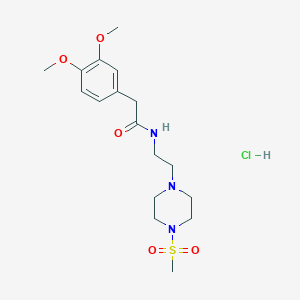
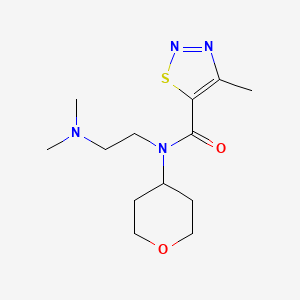

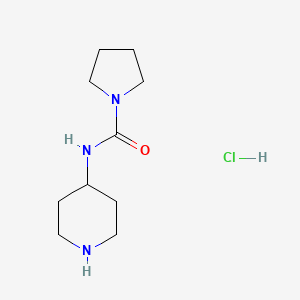
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B3019045.png)
![3-Chloro-2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-5-(trifluoromethyl)pyridine](/img/structure/B3019049.png)
![N-(5-methylisoxazol-3-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3019050.png)
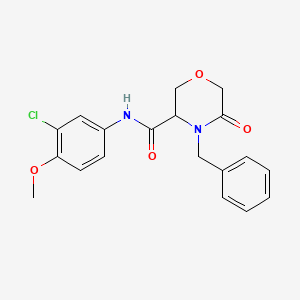
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B3019052.png)
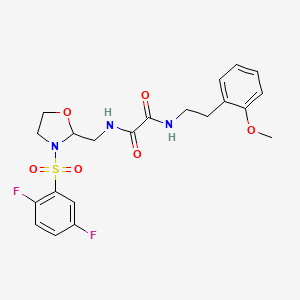

![N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)pivalamide](/img/structure/B3019057.png)
![ethyl 3-cyano-2-(2-(4-(methylsulfonyl)phenyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3019058.png)